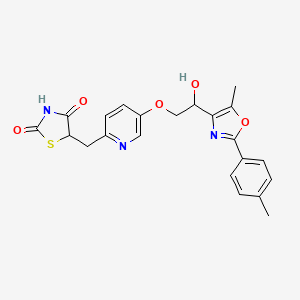
10-Carboxypradimicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Carboxypradimicin A is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the pradimicin family, which is characterized by its antibiotic properties. This compound is particularly interesting due to its carboxyl functional group, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
The synthesis of 10-Carboxypradimicin A involves several steps, including the oxidation of specific precursors. One common method is the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO₄), which yields a substituted benzoic acid . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to form carboxylic acids . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
10-Carboxypradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
10-Carboxypradimicin A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its antibiotic properties make it a valuable compound for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 10-Carboxypradimicin A involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, disrupting essential biological pathways in bacteria. This inhibition leads to the death of bacterial cells, making it an effective antibiotic. The molecular targets and pathways involved include enzymes responsible for cell wall synthesis and protein production .
Comparaison Avec Des Composés Similaires
10-Carboxypradimicin A can be compared with other similar compounds, such as:
Pradimicin A: Another member of the pradimicin family, known for its antibiotic properties.
Phenolic Compounds: These compounds share similar chemical properties, such as the presence of hydroxyl groups and aromatic rings.
Pyrimidine Derivatives: These compounds have similar biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the presence of the carboxyl functional group, which enhances its chemical reactivity and biological activity.
Propriétés
| 153619-29-5 | |
Formule moléculaire |
C41H44N2O20 |
Poids moléculaire |
884.8 g/mol |
Nom IUPAC |
(5S,6S)-2-[[(1R)-1-carboxyethyl]carbamoyl]-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-10-carboxylic acid |
InChI |
InChI=1S/C41H44N2O20/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(59-5)24(39(57)58)32(51)23(15)26(14)45)28(47)35(16)62-41-34(53)36(25(42-4)12(3)61-41)63-40-33(52)29(48)17(44)9-60-40/h6-8,11-12,17,25,28-29,33-36,40-42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)(H,57,58)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,40+,41+/m1/s1 |
Clé InChI |
IFMCWMDIILMOIM-FGURBXLXSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)

